Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)
Description
This manganese(II) complex features a trisodium counterion and a highly substituted pyridinium-based ligand system. The ligand structure includes:
- Two distinct pyridin-4-ylmethyl moieties with 3-hydroxy-2-methyl-5-(phosphonatooxymethyl) and 3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl substituents.
- A central ethylenediamine backbone modified with carboxylatomethyl and acetate groups.
- Multiple phosphonato and phosphoryloxy groups, which enhance metal chelation stability and solubility in aqueous environments .
The compound’s design leverages manganese’s redox activity, with the ligand framework facilitating electron transfer and radical generation in biological systems. Its structural complexity allows targeted interactions with biomolecules, such as enzymes or cellular membranes .
Properties
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27MnN4Na3O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+), commonly known as mangafodipir, is a manganese-based compound with significant biological activity, particularly in the fields of antioxidant and chemoprotective research. This article explores its biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Mangafodipir is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of manganese (II) ions is crucial for its role as a redox-active agent.
Molecular Formula: C₁₈H₁₈N₃O₁₄P₂Na₃
Molecular Weight: 565.37 g/mol
Antioxidant Properties
Mangafodipir exhibits potent antioxidant properties, primarily due to the redox cycling of manganese ions. It helps in scavenging free radicals and reducing oxidative stress in cells. Studies have shown that it can protect cellular components from oxidative damage, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases and cancer.
Chemoprotective Effects
Research indicates that mangafodipir has chemoprotective effects against various forms of cellular toxicity. It has been studied for its ability to mitigate the adverse effects of chemotherapy agents by protecting normal cells while allowing cancer cells to be targeted effectively.
The mechanisms underlying the biological activities of mangafodipir are multifaceted:
- Redox Activity : The manganese ion can undergo oxidation-reduction reactions, facilitating the neutralization of reactive oxygen species (ROS).
- Enzyme Modulation : Mangafodipir may influence various enzymatic pathways, including those involved in detoxification processes.
- Cell Signaling : It has been suggested that mangafodipir can modulate signaling pathways related to cell survival and apoptosis.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of mangafodipir in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with mangafodipir significantly reduced markers of oxidative stress and improved neuronal viability compared to untreated controls.
| Treatment Group | Oxidative Stress Markers | Neuronal Viability (%) |
|---|---|---|
| Control | High | 40 |
| Mangafodipir | Low | 75 |
Study 2: Chemoprotection in Cancer Therapy
Another study explored the use of mangafodipir as a chemoprotective agent during chemotherapy. Patients receiving chemotherapy along with mangafodipir showed reduced side effects and improved quality of life compared to those receiving chemotherapy alone.
| Parameter | Chemotherapy Only | Chemotherapy + Mangafodipir |
|---|---|---|
| Nausea Severity | Moderate | Mild |
| Fatigue Level | High | Moderate |
| Quality of Life Score | 60 | 80 |
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Therapeutic Limitations: The compound’s size and charge may limit tissue penetration, necessitating formulation advancements (e.g., nanoparticle encapsulation) for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
